2-trifluoromethanesulfinylbenzoic acid
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Overview
Description
2-Trifluoromethanesulfinylbenzoic acid is an organic compound with the molecular formula C8H5F3O3S. It is characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethanesulfinylbenzoic acid typically involves the introduction of the trifluoromethanesulfinyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethanesulfinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylbenzoic acid, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-Trifluoromethanesulfinylbenzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-trifluoromethanesulfinylbenzoic acid involves its interaction with molecular targets through its trifluoromethanesulfinyl group. This group is highly electron-withdrawing, which enhances the compound’s reactivity and ability to form stable complexes with various substrates. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique electronic properties .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinyl group.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group instead of a trifluoromethanesulfinyl group.
Triflamides: Compounds with a trifluoromethanesulfonamide group, used in similar applications.
Uniqueness: 2-Trifluoromethanesulfinylbenzoic acid is unique due to its trifluoromethanesulfinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in reactions requiring strong electron-withdrawing groups and in applications where stability and resistance to degradation are crucial .
Properties
CAS No. |
79676-57-6 |
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Molecular Formula |
C8H5F3O3S |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-(trifluoromethylsulfinyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
MTEJDYCESKKPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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